2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 2-(4-fluorophenoxy)acetamide moiety. Its molecular formula is C₂₃H₂₀FN₃O₄ (calculated molecular weight: 421.43 g/mol).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c23-16-6-9-18(10-7-16)29-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVSJGPSQIISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. The final step often involves the coupling of the furan and tetrahydroquinoline intermediates under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-derived amines.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-derived amines, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline
Several analogues replace the tetrahydroquinoline core with tetrahydroisoquinoline, altering steric and electronic properties:
Key Observations :
- Tetrahydroisoquinoline derivatives (e.g., ) often exhibit higher molecular weights due to bulkier substituents (e.g., benzyl, sulfonyl groups).
- The target compound’s tetrahydroquinoline core may offer improved metabolic stability compared to isoquinoline analogues, as seen in related pharmacokinetic studies .
Substituent Variations on the Acetamide Moiety
The 2-(aryloxy)acetamide group is critical for target engagement. Substitutions on the aryl ring significantly influence activity:
Key Observations :
- The 4-fluorophenoxy group in the target compound introduces an oxygen linker, increasing polarity compared to direct 4-fluorophenyl attachment () .
- 4-Methoxy (G502-0095) and 4-chloro () substituents modulate electronic effects: methoxy enhances electron density, while chloro increases hydrophobicity .
Heterocyclic Modifications at the 1-Position
The 1-(furan-2-carbonyl) group distinguishes the target compound from analogues with other heterocycles:
Biological Activity
2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that combines a fluorophenoxy group with a furan-2-carbonyl moiety and a tetrahydroquinoline framework. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C20H19FN2O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The presence of the fluorine atom in the phenoxy group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It could affect pathways related to apoptosis and cell cycle regulation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Anticancer Properties | Demonstrates cytotoxic effects against several cancer cell lines. |
| Anti-inflammatory Effects | Potential to reduce inflammation through modulation of cytokine release. |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains. |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in different biological contexts:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Comparative Analysis
To understand the relative effectiveness of this compound compared to other compounds with similar structures, a comparative analysis was conducted:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5 - 15 | Anticancer |
| Doxorubicin | 10 - 20 | Anticancer |
| Aspirin | >100 | Anti-inflammatory |
Q & A
Q. Optimization :
- Reaction conditions : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis of sensitive groups.
- Catalysts : Employ coupling agents (e.g., EDC, HOBt) to enhance amidation efficiency .
- Yield improvement : Purify intermediates via flash chromatography or recrystallization to minimize side products .
How can the structural integrity of this compound be confirmed post-synthesis?
Basic (Characterization)
Key analytical methods include:
- NMR spectroscopy : Confirm substituent positions (e.g., 4-fluorophenoxy aromatic protons at δ 6.8–7.2 ppm; furan carbonyl at ~160 ppm in NMR) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : Verify molecular weight (e.g., [M+H] via ESI-MS) .
What purification techniques are most effective for isolating high-purity samples?
Q. Basic (Purification)
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for intermediates. For final compounds, preparative HPLC with acetonitrile/water gradients is recommended .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove hydrophobic impurities .
What biological targets are hypothesized for this compound, and how can they be validated experimentally?
Q. Advanced (Mechanism)
- Potential targets : Analogous compounds show activity against kinases, serotonin/dopamine receptors, or inflammatory enzymes (e.g., COX-2) .
- Validation methods :
- In vitro assays : Screen against recombinant enzymes (e.g., kinase inhibition assays with ATP-competitive probes) .
- Binding studies : Use SPR (surface plasmon resonance) or fluorescence polarization to measure affinity for suspected receptors .
How do structural modifications (e.g., substituent changes) influence bioactivity?
Advanced (SAR)
Data from structural analogs suggest:
| Modification | Impact | Reference |
|---|---|---|
| 4-Fluorophenoxy → 4-Chlorophenoxy | Increased lipophilicity; altered receptor selectivity | |
| Furan-2-carbonyl → Thiophene-2-carbonyl | Enhanced metabolic stability but reduced solubility | |
| Tetrahydroquinoline → Piperidine | Loss of planar aromaticity; decreased binding affinity |
Methodology : Synthesize derivatives and compare IC values in target-specific assays .
How should researchers resolve contradictions in reported biological activities across studies?
Q. Advanced (Data Analysis)
- Source analysis : Evaluate assay conditions (e.g., cell lines, incubation times). For example, conflicting neuropharmacological data may arise from differences in blood-brain barrier models .
- Meta-analysis : Use computational tools (e.g., PCA) to cluster activity patterns and identify outlier studies .
- Dose-response validation : Replicate experiments under standardized protocols to confirm potency trends .
What computational approaches are suitable for predicting binding modes or pharmacokinetics?
Q. Advanced (Modeling)
- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystallographic data of homologous targets (e.g., PDB: 6COX for COX-2) .
- ADME prediction : SwissADME or QikProp to estimate logP, solubility, and CYP450 interactions .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
What strategies are recommended for preliminary toxicological profiling?
Q. Advanced (Toxicity)
- In vitro cytotoxicity : MTT assays in HEK293 or HepG2 cells to assess IC values .
- hERG inhibition : Patch-clamp assays to evaluate cardiac liability .
- Metabolic stability : Incubate with liver microsomes to measure half-life and CYP-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
